![molecular formula C24H20ClN5O2 B2758592 6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 406713-27-7](/img/structure/B2758592.png)
6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a chloro group, a phenyl group, and a piperazine ring bearing a nitrophenyl group.
作用机制
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is suggested that similar compounds interact with their targets and induce changes that lead to their anti-tubercular activity .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit anti-tubercular activity, suggesting they may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride and phenylating agents such as phenylboronic acid.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions involving piperazine and suitable leaving groups on the quinazoline core.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nucleophilic aromatic substitution reactions using 4-nitrophenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of 6-Chloro-2-[4-(4-aminophenyl)piperazin-1-yl]-4-phenylquinazoline.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
4-Nitrophenylpiperazine Derivatives: These compounds share the piperazine ring with a nitrophenyl group and have been studied for their tyrosinase inhibitory activity.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents targeting epidermal growth factor receptor (EGFR).
Uniqueness
6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. The combination of the chloro, phenyl, and nitrophenylpiperazine groups on the quinazoline core provides a unique scaffold for interaction with various biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
6-chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2/c25-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)27-24(26-22)29-14-12-28(13-15-29)19-7-9-20(10-8-19)30(31)32/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMRYPJHPWTMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
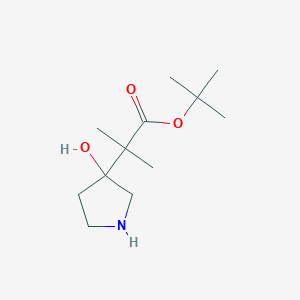
![N-(1,3-benzothiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2758514.png)
![ethyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2758516.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2758517.png)
![N-[5-[[2-[(3-Chlorophenyl)carbamoylamino]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2758518.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2758521.png)
methyl]amino}ethyl)amine](/img/structure/B2758522.png)
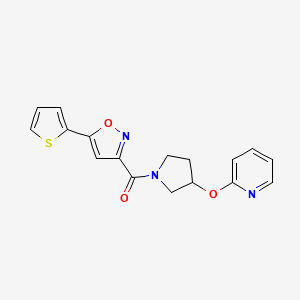
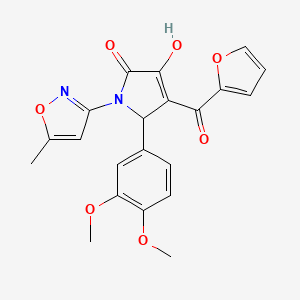
![2-Methyl-2,4,6,9-tetraazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B2758527.png)
![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2758528.png)
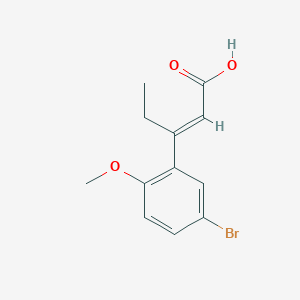
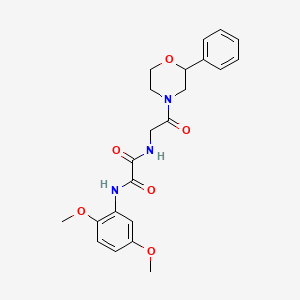
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2758532.png)
